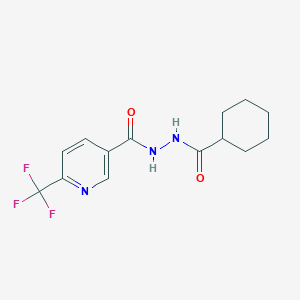
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Übersicht
Beschreibung
“N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” is a compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of compounds like “N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” involves a highly efficient and metal-free [3+2] cyclization/rearrangement reaction. This process synthesizes multisubstituted trifluoromethyloxazolines from α-hydroxyketones and trifluoromethyl N-acylhydrazones .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group significantly alters the physical and biological properties of organic molecules due to its high electronegativity, lipophilicity, and excellent metabolic stability .Chemical Reactions Analysis
The chemical reactions involving “N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” include a [3+2] cyclization/rearrangement reaction. This reaction synthesizes multisubstituted trifluoromethyloxazolines from α-hydroxyketones and trifluoromethyl N-acylhydrazones .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group significantly alters the physical and biological properties of organic molecules due to its high electronegativity, lipophilicity, and excellent metabolic stability .Wissenschaftliche Forschungsanwendungen
N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose metabolism. In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the trifluoromethylation of aromatic amines . The aromatic amines can be considered as the targets for this compound.
Mode of Action
The compound N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide, also known as N’-[6-(trifluoromethyl)pyridine-3-carbonyl]cyclohexanecarbohydrazide, is used in the trifluoromethylation of aromatic amines . The trifluoromethylation process involves the transfer of a trifluoromethyl group (CF3) from the compound to the aromatic amine .
Biochemical Pathways
It’s known that the compound is involved in the trifluoromethylation of aromatic amines . This process could potentially affect various biochemical pathways, depending on the specific aromatic amine that is being trifluoromethylated.
Result of Action
The primary result of the action of N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is the trifluoromethylation of aromatic amines . This process results in the formation of a new compound with a trifluoromethyl group attached to the aromatic amine .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide. One potential direction is to investigate the efficacy of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify specific cellular targets that are affected by the compound. Finally, more research is needed to assess the safety and toxicity of this compound in animal models and in human clinical trials.
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group in N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the trifluoromethyl group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates
Eigenschaften
IUPAC Name |
N'-(cyclohexanecarbonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-6-10(8-18-11)13(22)20-19-12(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGAEFFRKLIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139302 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092346-05-8 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol](/img/structure/B3059578.png)
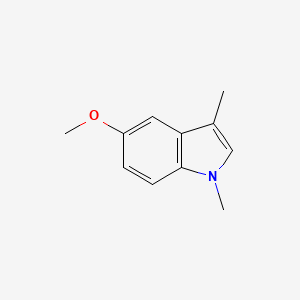





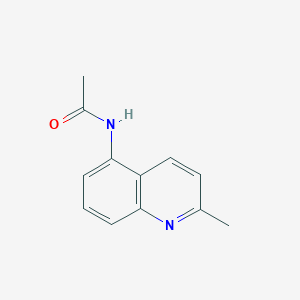
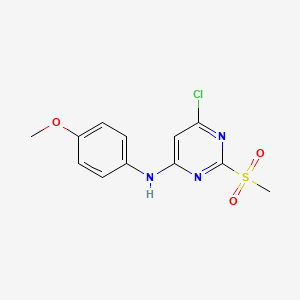
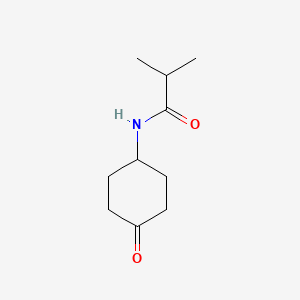
![Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3059596.png)
